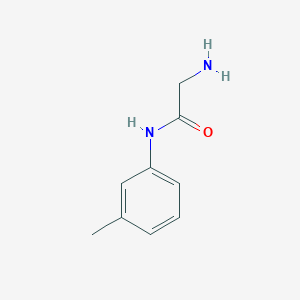

2-Amino-N-(3-methylphenyl)acetamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-3-2-4-8(5-7)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUWYOYIEYJVPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways to 2-Amino-N-(3-methylphenyl)acetamide

The synthesis of 2-Amino-N-(3-methylphenyl)acetamide is primarily achieved through pathways that construct the amide bond and subsequently introduce the C2-amino group, often via a halogenated intermediate.

Nucleophilic Substitution Approaches Utilizing Halogenated Precursors (e.g., 2-chloro-N-(3-methylphenyl)acetamide)

A principal and straightforward route to 2-Amino-N-(3-methylphenyl)acetamide involves the nucleophilic substitution of a halogen on a precursor molecule. The most common precursor for this method is 2-chloro-N-(3-methylphenyl)acetamide. This intermediate possesses a reactive chlorine atom that is susceptible to displacement by an amino group. researchgate.net

The general mechanism involves the reaction of 2-chloro-N-(3-methylphenyl)acetamide with a source of ammonia (B1221849) or a protected amine. The lone pair of electrons on the nitrogen atom of the nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming the desired C-N bond. This reaction effectively converts the chloroacetamide into the corresponding aminoacetamide. smolecule.com The reactivity of the C-Cl bond in N-aryl-2-chloroacetamides makes this a widely used transformation in the synthesis of various derivatives. researchgate.net For example, similar reactions where an amine displaces a chloride from a chloroacetamide are used to synthesize more complex molecules, such as N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamide. derpharmachemica.com

Amidation Reactions for Formation of the Core Acetamide (B32628) Structure

The formation of the central amide bond is a critical step in the synthesis. This is typically an amidation reaction between 3-methylaniline (m-toluidine) and a derivative of acetic acid. nist.gov A common and direct method is the acylation of 3-methylaniline with chloroacetyl chloride. This reaction forms the key intermediate, 2-chloro-N-(3-methylphenyl)acetamide, and is generally performed in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct.

Alternative amidation methods have been explored for the synthesis of amide bonds in general, which could be applied to this specific compound. These include coupling reactions between carboxylic acids and amines using activating agents. sapub.org For instance, borate (B1201080) esters like B(OCH₂CF₃)₃ can mediate the direct amidation of carboxylic acids with amines under relatively mild conditions, offering a pathway that avoids the use of acid chlorides. acs.org

Multi-Step Synthesis through Chloroacetamide Intermediates

A well-established pathway to the title compound is a multi-step process that hinges on the synthesis and subsequent reaction of the 2-chloro-N-(3-methylphenyl)acetamide intermediate. This approach can be summarized in two main stages:

Synthesis of the Intermediate : The process begins with the synthesis of 2-chloro-N-(3-methylphenyl)acetamide. This is most commonly achieved by reacting 3-methylaniline with chloroacetyl chloride, often in an organic solvent like dichloromethane (B109758), at cool temperatures (0°C to room temperature). An alternative route involves first preparing chloroacetamide (e.g., from ethyl chloroacetate (B1199739) and ammonia) and then reacting it with 3-methylaniline.

Amination of the Intermediate : The second stage is the nucleophilic substitution of the chlorine atom on the intermediate with an amino group, as detailed in section 2.1.1, to yield the final product, 2-Amino-N-(3-methylphenyl)acetamide.

This multi-step approach is versatile and is employed in the synthesis of many related acetamide derivatives where a chloroacetamide intermediate is functionalized with various nucleophiles. ontosight.aimdpi.com

Palladium-Catalyzed Coupling Methods for Acetamide Derivatives

While direct palladium-catalyzed synthesis of 2-Amino-N-(3-methylphenyl)acetamide is not widely documented, palladium-catalyzed cross-coupling reactions are powerful tools for forming both C-N and C-C bonds in related structures. rsc.orgacs.orgresearchgate.net These methods could theoretically be applied to form the N-(3-methylphenyl) bond. For instance, a Buchwald-Hartwig amination could couple an aryl halide with an appropriate acetamide precursor. rsc.orgacs.org

More directly, palladium catalysis has been used to synthesize the precursor, 2-chloro-N-(3-methylphenyl)acetamide. One documented method involves the coupling of 3-methylaniline with a suitable partner using a palladium acetate (B1210297) catalyst, which can achieve high yields under specific conditions. Furthermore, palladium-catalyzed reactions are known to facilitate the formation of aryl-amide bonds in analogous acetamide derivatives, suggesting potential applicability in synthesizing the core structure of the title compound.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The efficiency of synthesizing 2-Amino-N-(3-methylphenyl)acetamide and its precursors is highly dependent on the optimization of reaction parameters such as solvent, base, temperature, and reaction time.

For the synthesis of the key intermediate, 2-chloro-N-(3-methylphenyl)acetamide, various conditions have been explored to maximize yields. The direct acylation of 3-methylaniline with chloroacetyl chloride is a common method, where the choice of base and solvent is crucial. Using triethylamine as a base in a solvent like dichloromethane at 0–5°C can result in yields between 75-90%.

The table below summarizes and compares different synthetic methods for the precursor, 2-chloro-N-(3-methylphenyl)acetamide, based on reported research findings.

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Acylation | 3-methylaniline, chloroacetyl chloride, base | 0°C to Room Temp, 1–4 h | 75–90 | Simple, cost-effective | Requires careful handling of acid chloride |

| Chloroacetamide Intermediate | Ethyl chloroacetate, ammonia, 3-methylaniline | Multi-step, heating | ~80 | Useful for derivatives | Longer synthesis time |

| Pd-Catalyzed Coupling | Pd(OAc)₂, bipyridine, BF₃ etherate, pivalic acid, toluene | 120°C, 24 h | 81 | High yield, selective | Complex setup, expensive reagents |

Optimization studies on analogous acetamide syntheses further highlight key variables. For example, in the synthesis of N-methyl-2-(quinolin-2-ylamino)acetamide, a screening of different bases and solvents found that triethylamine (Et₃N) and 1-butanol (B46404) were ideal, with the yield increasing with higher equivalents of the amine reactant. researchgate.net Similarly, photomicellar catalyzed syntheses of amides have been optimized, with purification by column chromatography or trituration yielding products with around 75% efficiency. nih.govacs.org

Design and Synthesis of 2-Amino-N-(3-methylphenyl)acetamide Derivatives

The core structure of 2-Amino-N-(3-methylphenyl)acetamide serves as a scaffold for the design and synthesis of a wide array of derivatives. These modifications are typically aimed at exploring structure-activity relationships for various applications.

One common strategy involves reacting the precursor, 2-chloro-N-(substituted)-acetamide, with various nucleophiles to create libraries of compounds. For instance, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized by reacting various 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole. nih.gov

Another approach involves modifying the amino group or the phenyl ring of the parent structure. The synthesis of N-substituted acetamide derivatives bearing other heterocyclic cores, such as 1,3,4-oxadiazole, has been reported. tjpr.orgbioline.org.br In these syntheses, N-aryl-2-bromoacetamides are reacted with a thiol-containing heterocycle to link the two moieties. bioline.org.br These examples demonstrate how the acetamide unit, and specifically the reactive handle provided by a halogenated precursor, is a valuable tool for generating chemical diversity.

Structural Modifications on the Phenyl Ring and Amino Group

The core structure of 2-Amino-N-(3-methylphenyl)acetamide features two primary sites for modification: the tolyl (3-methylphenyl) ring and the terminal amino group. Structure-activity relationship (SAR) studies on related N-phenylacetamide series reveal that substitutions on these positions can significantly influence the compound's properties.

Modifications on the phenyl ring often involve introducing various substituents to alter electronic and steric properties. For instance, in analogous N-phenylacetamide structures, the introduction of electron-withdrawing groups like chloro or trifluoromethyl, or electron-donating groups such as methoxy, has been explored. nih.gov Research into N-phenyl-2-(phenyl-amino) acetamide derivatives, synthesized via the Schotten-Baumann reaction, has shown that compounds with specific substitutions demonstrate notable biological activity, highlighting the importance of the phenyl ring's substitution pattern. ijper.org

Similarly, the terminal amino group can be substituted or replaced. Studies on related acetamide inhibitors have shown that replacing the primary amine with secondary amines or incorporating it into heterocyclic structures can lead to varied biological outcomes. nih.gov For example, N-sulfonylation of the amino group to create sulfonamide derivatives like benzene (B151609) sulfonamides and 4-methylbenzene sulfonamides has been investigated, though in some cases, these modifications resulted in diminished or lost activity. nih.gov

| Modification Site | Modification Type | Example Substituent/Group | Synthetic Approach | Reference |

|---|---|---|---|---|

| Phenyl Ring | Substitution | 5-chloro-2-methoxy | Amide coupling with substituted aniline | nih.gov |

| Phenyl Ring | Substitution | 2-methoxy-5-(trifluoromethyl) | Amide coupling with substituted aniline | nih.gov |

| Phenyl Ring | Substitution | 3-chloro-2-methyl | Reaction of 3-chloro-2-methylaniline (B42847) with 2-chloroacetamide | asianpubs.org |

| Amino Group | N-Sulfonylation | 4-Methylbenzene sulfonamide | Reaction with sulfonyl chloride | nih.gov |

| Amino Group | Alkylation/Incorporation | 4-phenylpiperazin-1-yl | Alkylation with 2-chloro-N-phenylacetamides | nih.gov |

Derivatization at the Acetamide Moiety

The acetamide portion of the molecule, specifically the alpha-carbon and the terminal amino group, provides a rich platform for derivatization. A common strategy involves using 2-chloro-N-(3-methylphenyl)acetamide as a key intermediate, which readily reacts with various nucleophiles.

One prominent derivatization involves the reaction of 2-chloro-N-(3-methylphenyl)acetamide with sulfur nucleophiles. For example, it has been used in the synthesis of 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide. actapharmsci.com This synthesis was achieved by alkylating 6-amino-2-thiopyrimidine with 2-chloro-N-(3-methylphenyl)acetamide in the presence of potassium carbonate in a DMF solvent. actapharmsci.com

Another approach involves reaction with amine nucleophiles. The synthesis of 2-{(1S,2S)-1-Hydroxy-1-phenylpropan-2-ylamino}-N-(3-methylphenyl)acetamide was accomplished by reacting 2-chloro-N-(m-tolyl)acetamide with pseudoephedrine in acetonitrile (B52724) with potassium carbonate. iucr.orgresearchgate.net This demonstrates the substitution of the chloro group to introduce a more complex chiral amine moiety. Similarly, derivatives have been prepared by reacting the chloro-intermediate with other amines, such as 4-phenylpiperazine, to yield N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide analogs. nih.gov

| Reactant | Resulting Derivative Structure | Reaction Conditions | Reference |

|---|---|---|---|

| 6-Amino-2-thiopyrimidine | 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide | Potassium carbonate, DMF | actapharmsci.com |

| Pseudoephedrine | 2-{(1S,2S)-1-Hydroxy-1-phenylpropan-2-ylamino}-N-(3-methylphenyl)acetamide | Potassium carbonate, Acetonitrile | iucr.orgresearchgate.net |

| 4-Phenylpiperazine | N-(3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide | Potassium carbonate, Acetone | nih.gov |

Advanced Synthetic Techniques for Analog Preparation (e.g., ultrasound-assisted methods)

To enhance the efficiency of synthesizing derivatives of 2-Amino-N-(3-methylphenyl)acetamide, advanced techniques such as ultrasound-assisted synthesis have been employed. Sonochemistry offers a green and efficient alternative to conventional heating methods, often resulting in shorter reaction times, higher yields, and milder reaction conditions. nih.govmdpi.com

This technique has been successfully applied to prepare complex derivatives, including N-(3-Methylphenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide. nih.govmdpi.com The synthesis involved coupling a 1,2,4-triazole (B32235) thiol intermediate with a 2-bromoacetamide (B1266107) derivative under ultrasound irradiation. nih.gov The study highlighted the significant advantages of the ultrasound-assisted strategy over conventional approaches. nih.gov

| Parameter | Conventional Method | Ultrasound-Assisted Method |

|---|---|---|

| Reaction Time | 10–36 hours | 39–80 minutes |

| Yield | Moderate | 65–80% |

| Energy Source | Thermal Heating | Ultrasound Radiation (45–55°C) |

The use of ultrasound accelerates the reaction rate through acoustic cavitation, which generates localized high-pressure and high-temperature zones, enhancing mass transfer and reactivity. mdpi.com This method has proven effective for various reactions, including the synthesis of heterocyclic systems coupled to an acetamide framework, demonstrating its utility in preparing analogs of 2-Amino-N-(3-methylphenyl)acetamide. nih.gov

Chemical Reactivity and Transformation Studies

Fundamental Chemical Reactions of 2-Amino-N-(3-methylphenyl)acetamide

The reactivity of 2-Amino-N-(3-methylphenyl)acetamide is dictated by its constituent functional groups: the primary alpha-amino group, the secondary amide linkage, and the 3-methylphenyl (m-tolyl) ring. These sites allow for a range of fundamental chemical transformations.

Oxidation Pathways and Resultant Products

The oxidation of 2-Amino-N-(3-methylphenyl)acetamide can proceed via several pathways, depending on the reagents and conditions employed. The primary amino group is susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives, though such reactions can be complex and lead to mixtures of products. More controlled oxidation may be possible.

Furthermore, the aromatic methyl group can be oxidized under strong oxidizing conditions. For instance, reagents like potassium permanganate (B83412) could potentially convert the methyl group into a carboxylic acid, yielding 2-amino-N-(3-carboxyphenyl)acetamide. The acetamide (B32628) portion itself is generally resistant to oxidation under typical conditions.

| Oxidizing Agent | Target Functional Group | Potential Product(s) |

| Peroxy acids (e.g., m-CPBA) | Primary Amine | Nitroso or Nitro derivative |

| Potassium Permanganate (KMnO₄) | Aromatic Methyl Group | 2-amino-N-(3-carboxyphenyl)acetamide |

Reduction Reactions and Derived Amines/Alcohols

The most common reduction reaction for 2-Amino-N-(3-methylphenyl)acetamide involves the conversion of the amide functional group. Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl group to a methylene (B1212753) group. This transformation yields the corresponding diamine, N¹-(2-aminoethyl)-3-methylaniline. The primary amino group is typically unaffected by these conditions.

| Reducing Agent | Target Functional Group | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Amide | N¹-(2-aminoethyl)-3-methylaniline |

Substitution Reactions Involving the Amine or Acetamide Functional Groups

Substitution reactions provide a primary route for the derivatization of 2-Amino-N-(3-methylphenyl)acetamide. These can occur at the primary amino group or on the aromatic ring.

The primary amino group is nucleophilic and readily undergoes reactions with various electrophiles.

Acylation: Reaction with acyl chlorides or anhydrides introduces an additional acyl group, forming a diamide. For example, reacting it with acetyl chloride would yield N-(2-acetamido-acetyl)-3-methylacetanilide.

Alkylation: Reaction with alkyl halides can lead to mono- or di-alkylation of the primary amine, though controlling the degree of substitution can be challenging.

Nucleophilic substitution is also fundamental to the synthesis of the parent compound itself, typically starting from 2-chloro-N-(3-methylphenyl)acetamide. In this reaction, the chlorine atom is displaced by an amino group (using ammonia (B1221849) or an equivalent) to form the final product.

Electrophilic aromatic substitution can occur on the 3-methylphenyl ring. The existing substituents—an ortho,para-directing methyl group and a meta-directing acetamido group—will influence the position of new substituents. Reactions like nitration or halogenation are expected to primarily substitute the positions ortho and para to the methyl group.

| Reaction Type | Reagent Example | Site of Reaction | Potential Product |

| Acylation | Acetyl Chloride | Primary Amine | N-(2-acetamido-acetyl)-3-methylacetanilide |

| Nucleophilic Substitution (Synthesis) | Ammonia | Alpha-carbon of acetamide | 2-Amino-N-(3-methylphenyl)acetamide |

| Electrophilic Aromatic Substitution | Nitrating Mixture (HNO₃/H₂SO₄) | Aromatic Ring | Nitrated derivatives |

Advanced Reactivity Investigations

Beyond fundamental transformations, the reactivity of 2-Amino-N-(3-methylphenyl)acetamide can be explored through mechanistic studies and the use of catalytic systems to achieve more complex or selective outcomes.

Mechanistic Studies of Chemical Transformations

The mechanisms for the reactions of 2-Amino-N-(3-methylphenyl)acetamide are well-established in organic chemistry.

Amide Reduction: The reduction of the amide with LiAlH₄ proceeds via initial coordination of the aluminum to the amide oxygen, followed by hydride transfer to the carbonyl carbon. Subsequent collapse of the resulting intermediate and further reduction steps lead to the amine.

Nucleophilic Acyl Substitution: The acylation of the primary amino group follows a classic nucleophilic acyl substitution mechanism. smolecule.com The nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. smolecule.com This intermediate then collapses, expelling the leaving group to yield the final acylated product. smolecule.com

Nucleophilic Aliphatic Substitution: The synthesis from 2-chloro-N-(3-methylphenyl)acetamide involves an Sₙ2 mechanism, where the incoming nucleophile (ammonia) attacks the carbon atom bearing the chlorine, displacing it in a single concerted step.

Catalytic Reactions and Catalytic Systems

Catalysis can be employed to enhance the efficiency and selectivity of reactions involving 2-Amino-N-(3-methylphenyl)acetamide and its derivatives. For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis and could be applied to derivatives of this molecule. While the parent compound's synthesis is often achieved via direct substitution, related amide formations can be facilitated by catalysts. nih.gov For example, the synthesis of similar N-arylacetamides has been achieved using palladium catalysts, which can offer high yields under specific conditions.

Furthermore, catalytic hydrogenation could be used for the reduction of the aromatic ring under high pressure and with a suitable catalyst like Rhodium on carbon, although this is a more forcing transformation. The development of specific catalytic systems could also enable selective functionalization, such as C-H activation on the aromatic ring.

| Catalytic System | Reaction Type | Potential Application |

| Palladium(II) Acetate (B1210297) / Ligand | Cross-Coupling | Formation of C-N or C-C bonds in derivatives |

| Rhodium on Carbon (Rh/C) | Hydrogenation | Reduction of the aromatic ring |

| Lewis Acids (e.g., Sc(OTf)₃) | Friedel-Crafts Acylation | Selective acylation of the aromatic ring |

Spectroscopic and Structural Elucidation

Advanced Spectroscopic Characterization Techniques

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. The predicted spectra for 2-Amino-N-(3-methylphenyl)acetamide would feature distinct signals corresponding to each unique proton and carbon environment.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 3-methylphenyl group, the methyl protons, the amide N-H proton, and the protons of the aminomethylene (-CH₂NH₂) group. The aromatic protons would appear as a complex multiplet pattern in the range of δ 7.0–7.5 ppm. The methyl group protons would yield a singlet around δ 2.3 ppm. The amide proton (NH) would likely appear as a broad singlet downfield, typically above δ 8.0 ppm. The methylene (B1212753) (-CH₂) protons adjacent to the amino group would likely appear as a singlet around δ 3.4-3.6 ppm, while the primary amine (-NH₂) protons would also produce a broad singlet, the chemical shift of which can be variable and is sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide evidence for all nine unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the amide is expected to have the most downfield shift, typically in the range of δ 170-175 ppm. The aromatic carbons would generate signals between δ 115 and 140 ppm. The methyl carbon signal would appear upfield, around δ 21 ppm. The methylene carbon (-CH₂-) is anticipated to resonate in the region of δ 45-50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-N-(3-methylphenyl)acetamide

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | 170-175 |

| Aromatic (C-H, C-N, C-C) | 7.0 - 7.5 (m) | 115-140 |

| Amide (N-H) | > 8.0 (s, br) | - |

| Methylene (-CH₂-) | 3.4 - 3.6 (s) | 45-50 |

| Amine (-NH₂) | Variable (s, br) | - |

| Methyl (-CH₃) | ~2.3 (s) | ~21 |

| Note: Predicted values are based on general principles and data from analogous compounds. s = singlet, m = multiplet, br = broad. |

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within a molecule by measuring the vibrations of its bonds.

The IR spectrum of 2-Amino-N-(3-methylphenyl)acetamide would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The N-H stretch of the secondary amide group would also be found in this region, often as a single, sharp band around 3300 cm⁻¹. google.com A strong, prominent absorption peak corresponding to the C=O (amide I) stretching vibration would be observed around 1650-1670 cm⁻¹. The N-H bending vibration (amide II) is expected near 1550 cm⁻¹. Furthermore, C-N stretching vibrations would be visible in the 1100-1300 cm⁻¹ range, and aromatic C-H bending vibrations would appear below 900 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. Aromatic ring stretching vibrations would be prominent, as would the symmetric vibrations of the molecule. A study on the related compound N-(3-methylphenyl)-2,2-dichloroacetamide provided a detailed analysis of its vibrational modes, which serves as a useful reference for predicting the spectrum of the amino-analogue. eurjchem.com

Table 2: Expected Principal Vibrational Bands for 2-Amino-N-(3-methylphenyl)acetamide

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) | Medium |

| N-H Stretch | Secondary Amide | ~3300 | Medium-Strong |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic | 2850 - 3000 | Medium-Weak |

| C=O Stretch (Amide I) | Amide | 1650 - 1670 | Strong |

| N-H Bend (Amide II) | Amide | ~1550 | Medium |

| C-N Stretch | Amine/Amide | 1100 - 1300 | Medium |

| Note: These are predicted values based on established correlation tables and data from similar compounds. |

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula for 2-Amino-N-(3-methylphenyl)acetamide is C₉H₁₂N₂O, which corresponds to a molecular weight of 164.21 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 164.

The fragmentation pattern under electron ionization (EI) would likely proceed through characteristic pathways for amines and amides. A dominant fragmentation pathway for primary amines is alpha-cleavage. sigmaaldrich.com Therefore, a significant fragment would be expected from the cleavage of the bond between the carbonyl carbon and the methylene carbon, leading to the formation of the [M-CH₂NH₂]⁺ ion. Another likely fragmentation would involve the loss of the entire acetamide (B32628) side chain, resulting in a fragment corresponding to the 3-methylaniline cation.

Solid-State Structural Determination

The precise three-dimensional arrangement of atoms and molecules is determined using solid-state methods, primarily X-ray crystallography.

The crystal packing of 2-Amino-N-(3-methylphenyl)acetamide would be dominated by intermolecular hydrogen bonds. In the known structure of 2-chloro-N-(3-methylphenyl)acetamide, the molecules are linked by N-H···O hydrogen bonds between the amide groups of adjacent molecules, forming infinite chains.

In 2-Amino-N-(3-methylphenyl)acetamide, this N-H···O interaction involving the amide group would also be a primary feature. However, the introduction of the primary amine (-NH₂) group provides two additional hydrogen bond donors. This would allow for the formation of a more extensive and complex three-dimensional hydrogen-bonding network. These new interactions could involve the amine nitrogen acting as a hydrogen bond acceptor or the amine hydrogens bonding to the carbonyl oxygen or the amine nitrogen of neighboring molecules (N-H···O or N-H···N). This enhanced hydrogen-bonding capability would significantly influence the crystal lattice energy, melting point, and solubility of the compound compared to its chloro-precursor.

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), have been widely applied to various acetamide (B32628) derivatives.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common practice to optimize the molecular geometry and predict vibrational frequencies. For many acetamide derivatives, DFT calculations are performed using specific basis sets, such as B3LYP/6-311G(d,p) or B3LYP/6-311++G(d,p), to obtain the most stable conformation of the molecule (the global minimum on the potential energy surface). iucr.orgjcsp.org.pkeurjchem.com

In a study on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the structure was optimized using DFT at the B3LYP/6–311 G(d,p) level to be compared with experimental data from X-ray diffraction. iucr.org Similarly, for other acetamide derivatives, the calculated geometric parameters are often found to be in good agreement with experimental results, validating the computational approach. jcsp.org.pk

Vibrational frequencies calculated using DFT are also compared with experimental data from FT-IR and FT-Raman spectroscopy. This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule. For instance, in a study of N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl) imidazo[1,2-a]pyridin-3-yl] acetamide, the symmetric and antisymmetric modes of the CH3 group were calculated and compared with experimental infrared and Raman spectra. physchemres.org

Table 1: Representative DFT Calculation Parameters for Acetamide Derivatives

| Compound | Method | Basis Set | Purpose |

|---|---|---|---|

| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | DFT | B3LYP/6–311 G(d,p) | Geometry Optimization iucr.org |

| (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol | DFT | B3LYP/6-311++G(d,p) | Structure Optimization jcsp.org.pk |

| N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl) imidazo[1,2-a]pyridin-3-yl] acetamide | DFT | B3LYP/6-311++G(d,p) | Vibrational Frequencies physchemres.org |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For the related compound N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the HOMO and LUMO are localized over the entire molecule, with a calculated energy gap of 5.0452 eV. iucr.orgiucr.org The individual energies for HOMO and LUMO were found to be -5.3130 eV and -0.2678 eV, respectively. iucr.org In another study on N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl) imidazo[1,2-a]pyridin-3-yl] acetamide, the HOMO-LUMO energy gap was determined to be 0.16369 eV, indicating a higher reactivity. physchemres.org

Table 2: Frontier Molecular Orbital Energies and Energy Gap for Related Acetamide Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide iucr.org | -5.3130 | -0.2678 | 5.0452 |

Natural Bond Orbital (NBO) analysis provides insights into intramolecular interactions, charge delocalization, and hyperconjugative interactions within a molecule. nih.gov This method investigates the interactions between filled (donor) and vacant (acceptor) orbitals, with the stabilization energy (E(2)) quantifying the strength of these interactions. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule.

In studies of various acetamide derivatives, NBO analysis has been used to understand the intramolecular charge transfer from lone pairs of electrons on oxygen and nitrogen atoms to antibonding orbitals. jcsp.org.pknih.gov For instance, in a study of a Schiff base derived from an acetamide compound, significant stabilization energies were found for interactions between lone pairs on nitrogen and oxygen atoms and antibonding orbitals of adjacent bonds, indicating substantial intramolecular charge transfer and molecular stability. jcsp.org.pk For N-(4-Chloro-3-methylphenyl)-2-phenylacetamide, NBO analysis has been employed to analyze the stability arising from hyper-conjugative interactions and charge delocalization. researchgate.net

Table 3: Representative NBO Analysis Findings for Acetamide Derivatives

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Compound Type |

|---|---|---|---|---|

| π → π* | C-C | C-C | High | General acetamides |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps to identify the regions that are rich or deficient in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively. The MEP map uses a color scale where red indicates negative potential (electron-rich) and blue represents positive potential (electron-poor).

For N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the MEP map would likely show negative potential around the oxygen and nitrogen atoms, making them susceptible to electrophilic attack, while the hydrogen atoms of the amino and amide groups would exhibit positive potential, indicating sites for nucleophilic attack. iucr.org In a study of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, MEP maps were used to understand how different substituents affect the electron density distribution and, consequently, the binding interactions with biological receptors. semanticscholar.org

Table 4: General MEP Color Coding and Interpretation

| Color | Potential | Interpretation |

|---|---|---|

| Red | Negative | Electron-rich, site for electrophilic attack |

| Blue | Positive | Electron-poor, site for nucleophilic attack |

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the packing of molecules in a crystal lattice and their physical properties.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The analysis generates a 3D surface colored according to various properties, such as d_norm (normalized contact distance), which highlights intermolecular contacts shorter than the van der Waals radii.

For the related compound N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing are from H···H (53.8%), H···C/C···H (21.7%), H···N/N···H (13.6%), and H···O/O···H (10.8%) interactions. iucr.orgiucr.org This indicates that van der Waals forces and hydrogen bonds are the primary forces governing the crystal structure. Similar analyses on other acetamide derivatives also show a predominance of H···H, O···H, and C···H contacts, underscoring the importance of these weak interactions in the crystal packing. nih.govnih.gov

Table 5: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide iucr.orgiucr.org

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 53.8 |

| H···C/C···H | 21.7 |

| H···N/N···H | 13.6 |

Characterization of Hydrogen Bonding Networks and Other Weak Interactions

The structural conformation and crystal packing of acetamide derivatives are significantly influenced by a network of intermolecular and intramolecular interactions, with hydrogen bonds playing a primary role. In molecules like 2-Amino-N-(3-methylphenyl)acetamide, the amide moiety (-CONH-) and the amino group (-NH2) provide multiple sites for hydrogen bonding. The amide group itself can act as both a hydrogen bond donor (via the N-H proton) and an acceptor (via the carbonyl oxygen, C=O). semanticscholar.org This dual capability often leads to the formation of stable dimeric structures or extended chains through N-H⋯O interactions, which are a common feature in the crystal lattice of related compounds. researchgate.net

In a closely related analog, 2-chloro-N-(3-methylphenyl)acetamide, the N–H bond is observed to form dual N–H⋯O hydrogen bonds which are crucial for stabilizing the crystal packing. For 2-Amino-N-(3-methylphenyl)acetamide, the presence of the additional amino group introduces further complexity and possibilities for hydrogen bonding. The two protons of the amino group can act as donors, while the nitrogen atom can act as an acceptor, allowing for the formation of N-H⋯N and N-H⋯O bonds. researchgate.netnih.gov

Table 1: Common Intermolecular Contacts in Amino-Acetamide Derivatives Identified by Hirshfeld Surface Analysis Data based on analysis of structurally similar compounds.

| Interaction Type | Description | Typical Contribution to Hirshfeld Surface | Source |

| H⋯H | Contacts between hydrogen atoms. | ~54% | researchgate.netnih.gov |

| H⋯C/C⋯H | Interactions between hydrogen and carbon atoms. | ~22% | researchgate.netnih.gov |

| H⋯N/N⋯H | Hydrogen bonds involving nitrogen atoms. | ~14% | researchgate.netnih.gov |

| H⋯O/O⋯H | Hydrogen bonds involving oxygen atoms. | ~11% | researchgate.netnih.gov |

| C-H⋯π | A hydrogen atom interacting with the π-electron system of the phenyl ring. | - | researchgate.netnih.gov |

These varied and numerous weak interactions collectively dictate the supramolecular architecture, influencing the compound's physical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Reactivity Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is instrumental in drug discovery for optimizing lead compounds and predicting the activity of novel molecules. For classes of compounds including acetamide derivatives, QSAR models have been successfully developed to predict biological activities, such as anticonvulsant properties. researchgate.net

The development of a QSAR model typically begins with the computational optimization of the molecular geometry of the compounds in a dataset, often using methods like Density Functional Theory (DFT) at a specific level of theory (e.g., B3LYP/6-31G**). researchgate.net From these optimized structures, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, including electronic, steric, and lipophilic characteristics. researchgate.netnih.gov

In a study on 2-amino-N-benzylacetamide derivatives with anticonvulsant activity, a robust QSAR model was established using descriptors derived from DFT calculations. researchgate.net The model demonstrated that the anticonvulsant activity was influenced by a combination of several key descriptors. researchgate.net These findings highlight which molecular properties are most influential for the observed biological effect.

Table 2: Key Reactivity Descriptors in QSAR Models for Acetamide Derivatives Based on a QSAR study of structurally related anticonvulsant compounds.

| Descriptor | Symbol | Significance in Model | Source |

| X-component of molecular dipole moment | dx | Influences molecular polarity and interaction in a field. | researchgate.net |

| HOMO-LUMO energy gap | ΔE | Relates to chemical reactivity and stability. | researchgate.net |

| Electrophilicity index | Ω | Measures the ability of a molecule to accept electrons. | researchgate.nettandfonline.com |

| Square of ovality | F² | A descriptor of molecular shape and steric effects. | researchgate.net |

| Anisotropy of the polarizability | β² | Describes the non-uniformity of electron cloud distortion. | researchgate.net |

| Topological electronic index | TE | A 2D descriptor related to the electronic environment. | researchgate.net |

| Charge on all hydrogen atoms (sqrt sum of squares) | QH | Relates to the potential for electrostatic interactions. | researchgate.net |

| Charge on all nitrogen atoms (sqrt sum of squares) | QN | Relates to the potential for electrostatic interactions. | researchgate.net |

Reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to these studies. worldscientific.comresearchgate.net The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between them (ΔE) is a crucial indicator of molecular stability and chemical reactivity. researchgate.netnih.gov Furthermore, the Molecular Electrostatic Potential (MEP) surface is often calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. tandfonline.comworldscientific.com These theoretical descriptors, when correlated with biological activity through a QSAR model, provide a powerful tool for the rational design of new, more potent molecules. worldscientific.com

Biological Activity and Molecular Mechanisms in Vitro Investigations

Enzyme Inhibitory Potential and Mechanisms

Modulation of Protease EnzymesThere is no available research on the modulation of protease enzymes, specifically HCV Serine Protease, by 2-Amino-N-(3-methylphenyl)acetamide.

While research exists for various derivatives and structurally related acetamide (B32628) compounds, the specific data for 2-Amino-N-(3-methylphenyl)acetamide is not available in the public domain. Therefore, the creation of data tables and detailed research findings as requested is not possible.

Interaction with Neurological Receptors and Enzymes (e.g., GABAA, GABAAT, NMDA, Carbonic Anhydrase II)

While direct studies on 2-Amino-N-(3-methylphenyl)acetamide are limited, research on its derivatives offers significant insights into its potential neurological activity. A notable derivative, 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide , has been the subject of molecular docking studies to evaluate its affinity for key neurological targets associated with anticonvulsant activity. actapharmsci.comresearchgate.netmedipol.edu.tr These computational analyses have shown that this derivative has a notable affinity for the gamma-aminobutyric acid type A (GABAA) receptor, GABA-transaminase (GABA-AT), N-methyl-D-aspartate (NMDA) receptors, and Carbonic Anhydrase II. actapharmsci.comresearchgate.netmedipol.edu.tr

The interaction with the GABAA receptor is particularly relevant, as this receptor is the primary target for many anticonvulsant drugs. japsonline.com The binding of a ligand to this receptor can enhance the inhibitory effects of the neurotransmitter GABA, leading to a reduction in neuronal excitability. Similarly, the inhibition of GABA-AT, an enzyme responsible for the breakdown of GABA, can increase GABA levels in the brain, contributing to an anticonvulsant effect. japsonline.com The affinity for NMDA receptors suggests a potential role in modulating glutamatergic neurotransmission, another critical pathway in seizure generation. Furthermore, the interaction with Carbonic Anhydrase II, an enzyme involved in pH regulation, points to another possible mechanism of action, as carbonic anhydrase inhibitors are known to possess anticonvulsant properties. actapharmsci.commdpi.comnih.gov

Mechanistic Insights into Enzyme Inhibition through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method provides valuable mechanistic insights into how a compound might inhibit an enzyme.

For the derivative 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide , molecular docking studies have elucidated its potential binding modes within the active sites of GABAA, GABA-AT, Carbonic Anhydrase II, and NMDA receptors. actapharmsci.comresearchgate.netmedipol.edu.tr These studies help to identify the specific amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions). The results from these in silico analyses provide a plausible mechanism for the observed anticonvulsant action of this derivative, suggesting that its biological activity stems from its ability to interact with multiple targets involved in seizure pathways. actapharmsci.comresearchgate.net The correlation between in vivo anticonvulsant activity and the parameters obtained from molecular docking supports the use of this computational methodology as a predictive tool in the screening and optimization of potential anticonvulsant agents. japsonline.com

| Compound | Target Enzyme/Receptor | Docking Score (kcal/mol) | Interacting Residues | Reference |

| 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide | GABAA | Data not specified | Data not specified | actapharmsci.comresearchgate.net |

| 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide | GABA-AT | Data not specified | Data not specified | actapharmsci.comresearchgate.net |

| 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide | Carbonic Anhydrase II | Data not specified | Data not specified | actapharmsci.comresearchgate.net |

| 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide | NMDA Receptor | Data not specified | Data not specified | actapharmsci.comresearchgate.net |

Antioxidant Activity Investigations

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures.

In Vitro Antioxidant Assays (e.g., ABTS assay)

The antioxidant potential of acetamide derivatives has been evaluated using various in vitro assays. nih.gov One common method is the ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) assay, which measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). nih.gov In this assay, the pre-formed radical has a characteristic blue-green color, which decreases in the presence of a hydrogen-donating antioxidant. nih.gov

Studies on indole-3-acetamides have demonstrated their capacity to scavenge ABTS radicals effectively. nih.gov For instance, a series of synthesized indole-3-acetamides showed potent ABTS radical scavenging activity with IC50 values (the concentration of the antioxidant required to decrease the initial radical concentration by 50%) in the low micromolar range. nih.gov While specific data for 2-Amino-N-(3-methylphenyl)acetamide is not available, the findings for structurally related compounds suggest that it may also possess antioxidant properties.

Mechanisms of Radical Scavenging and Oxidative Stress Mitigation

The mechanism by which acetamide derivatives scavenge free radicals often involves the donation of a hydrogen atom from a susceptible functional group, such as an amine or hydroxyl group, to the radical, thereby neutralizing it. geetaraibhu.orgresearchgate.net Theoretical studies on related amide derivatives suggest that hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) are plausible mechanisms for their antioxidant action. researchgate.net The presence of an amino group in 2-Amino-N-(3-methylphenyl)acetamide provides a potential site for such radical scavenging activity. The mitigation of oxidative stress is a crucial aspect of cellular health, and compounds with antioxidant capabilities are of significant interest for their potential to protect against cellular damage.

Anticonvulsant Activity Profiling in In Vitro Models

In vitro models are essential for the preliminary screening of anticonvulsant activity and for elucidating the underlying mechanisms of action. While in vivo studies on the derivative 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide have shown its ability to reduce the number and severity of seizures, the in silico docking studies provide an in vitro perspective on its potential mechanisms. actapharmsci.comresearchgate.netmedipol.edu.tr

The demonstrated affinity of this derivative for GABAA and NMDA receptors in computational models suggests that its anticonvulsant effects are likely mediated through the modulation of both inhibitory and excitatory neurotransmission. actapharmsci.comresearchgate.net Furthermore, studies on other N-substituted aminoacetamide derivatives have shown that they can partially block veratridine-induced aspartate efflux in rat cortical synaptosomes, an in vitro model that suggests an interaction with neuronal voltage-dependent sodium channels. nih.gov This indicates that the broader class of aminoacetamide compounds may possess multiple mechanisms contributing to their anticonvulsant profile.

Molecular Interaction Studies

Molecular interaction studies, particularly computational methods like molecular docking, are pivotal in modern drug discovery. researchgate.net These studies for the derivative 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide have been instrumental in proposing a multimodal mechanism for its anticonvulsant activity, involving interactions with GABAA, GABA-AT, NMDA, and Carbonic Anhydrase II receptors and enzymes. actapharmsci.comresearchgate.netmedipol.edu.tr

The insights gained from these studies, such as the identification of potential hydrogen bonds and hydrophobic interactions within the binding pockets of these targets, provide a rational basis for the observed biological effects. For example, the crystal structure analysis of a related compound, 2-{(1S,2S)-1-Hydroxy-1-phenylpropan-2-ylamino}-N-(3-methylphenyl)acetamide , reveals specific molecular conformations and intramolecular hydrogen bonding that are crucial for understanding how these molecules present themselves to their biological targets. iucr.orgresearchgate.net Such detailed structural information is invaluable for the rational design of new, more potent derivatives.

Elucidation of Binding Affinity and Stoichiometry

The determination of binding affinity (often expressed as the binding constant, Kb) and the stoichiometry of interaction are crucial outcomes of spectroscopic binding studies. For acetamide derivatives, these parameters quantify the strength and the molecular ratio of the interaction with a target macromolecule.

Analysis of spectroscopic titration data allows for the calculation of binding constants, which indicate how strongly a ligand binds to its target. Mass spectrometry can provide direct evidence of the ligand-macromolecule complex and its stoichiometry. For example, in a study of a covalent inhibitor, ESI-MS analysis identified a specific mass shift corresponding to a 1:1 covalent modification of the target enzyme, papain, confirming the binding stoichiometry. jst.go.jp Physicochemical studies of other inhibitor classes have also used these methods to confirm a 1/1 stoichiometry for metal complexes, which was crucial for understanding their mechanism of action. acs.org Although direct data for 2-Amino-N-(3-methylphenyl)acetamide is not available, these established techniques would be the standard approach to elucidate its binding characteristics.

Structure-Activity Relationship (SAR) Studies for Biological Activities

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives related to 2-Amino-N-(3-methylphenyl)acetamide, SAR studies have provided critical insights into how specific structural modifications influence their therapeutic effects.

Correlation between Structural Features and Observed Bioactivity

By systematically altering different parts of the acetamide scaffold, researchers have identified key correlations between chemical structures and biological activities, such as anticancer and antimicrobial effects.

Key SAR insights from studies on various N-phenylacetamide and related derivatives include:

Substituents on the Phenyl Ring : The nature and position of substituents on the N-phenyl ring are critical. In a series of theophylline-1,2,4-triazole-S-linked N-phenyl acetamides, compounds with electron-withdrawing groups, such as one or two chloro substituents, on the phenyl ring showed the most potent inhibitory activity against the serine protease enzyme. frontiersin.org Conversely, the unsubstituted phenyl derivative was the least active in the series. frontiersin.org

The Acetamide Linker : The acetamide moiety itself is a crucial structural feature. Shortening a long acyl chain in certain cannabinoid receptor ligands to a C2 acetamide group resulted in new analogues with different biological profiles, including analgesic activity. acs.org

Groups Attached to the Amino Group : In the 2-aminoacetamide series investigated for anticancer activity, only derivatives featuring a morpholino or N-phenylpiperazino group at the amino position exhibited significant activity against certain leukemia cell lines. nih.gov This highlights the importance of this specific position for activity.

Heterocyclic Scaffolds : When the acetamide moiety is attached to different heterocyclic systems, the nature of the heterocycle significantly impacts activity. In one study on 2-aminothiazole (B372263) derivatives, the presence of the thiazole (B1198619) ring was found to be important for antitumor activity. nih.gov However, adding a methyl group to the thiazole core decreased potency. nih.gov

The following table summarizes SAR findings for acetamide derivatives from various studies.

| Compound Series | Structural Modification | Effect on Biological Activity | Source |

| Theophylline-1,2,4-triazole-N-phenylacetamides | Electron-withdrawing group (e.g., -Cl) on the N-phenyl ring | Increased inhibitory activity against serine protease | frontiersin.org |

| Theophylline-1,2,4-triazole-N-phenylacetamides | Unsubstituted N-phenyl ring | Least active in the series | frontiersin.org |

| 2-Aminoacetamide Derivatives | Morpholino or N-phenylpiperazino group at the 2-amino position | Activity against MOLT-4 leukemia cells | nih.gov |

| 2-Aminothiazole Derivatives | Methyl group at C4 or C5 of the thiazole core | Decreased cytotoxic potency | nih.gov |

| Thienopyrimidine Inhibitors | Acetamide group at R1 position | Similar cellular activity to lead but improved selectivity and metabolic stability | nih.gov |

Ligand Design Principles Based on SAR Insights

The correlations identified through SAR studies provide guiding principles for the rational design of new, more effective therapeutic agents. These principles help in making informed decisions about which molecular modifications are most likely to enhance potency and selectivity.

Based on the available SAR data for related acetamide structures, several ligand design principles can be derived:

Exploitation of Electron-Withdrawing Effects : For targets like serine protease, the introduction of electron-withdrawing substituents on the N-phenyl ring is a key strategy to enhance inhibitory activity. frontiersin.org This suggests that modulating the electronic properties of this ring is a fruitful avenue for optimization.

Targeting Specific Pockets : The finding that only specific bulky groups (morpholino or N-phenylpiperazino) confer activity in certain 2-aminoacetamide series suggests that these groups interact with a specific sub-pocket in the target protein. nih.gov Future ligand design should focus on optimizing interactions within this pocket.

Bioisosteric Replacement and Scaffolding : The core structure to which the acetamide is attached is critical. SAR has shown that scaffolds like 2-aminothiazole or thienopyrimidine can serve as effective bases for building inhibitors. nih.govtandfonline.com Drug design can involve exploring different heterocyclic cores while maintaining the essential N-phenylacetamide pharmacophore.

Non Clinical Research and Development Applications

Application as a Chemical Reagent in Organic Synthesis

While often synthesized as an intermediate itself, typically through the substitution of its precursor 2-Chloro-N-(3-methylphenyl)acetamide, 2-Amino-N-(3-methylphenyl)acetamide possesses functional groups that make it a useful reagent for further chemical transformations. The presence of a primary aromatic amine and an amide group allows it to participate in a variety of organic reactions. Aromatic amides are recognized as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. iucr.orgiucr.orgresearchgate.net

The primary amino group is a nucleophilic center and can undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups. The amide linkage, while generally stable, can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine. This reactivity makes it a versatile starting point for creating more complex molecular architectures. acs.org The synthesis of related N-substituted acetamides often begins by reacting anilines with chloroacetyl chloride, highlighting the fundamental nature of this chemical backbone in organic synthesis. nih.gov

Table 1: Potential Synthetic Transformations of 2-Amino-N-(3-methylphenyl)acetamide This table is interactive. Click on the headers to sort.

| Reaction Type | Reagent(s) | Functional Group Involved | Resulting Product Class |

|---|---|---|---|

| Acylation | Acyl Halide / Anhydride | Primary Amine (-NH2) | N-Acyl Derivative |

| Alkylation | Alkyl Halide | Primary Amine (-NH2) | Secondary/Tertiary Amine |

| Diazotization | NaNO2, HCl | Primary Amine (-NH2) | Diazonium Salt |

| Amide Hydrolysis | H+/H2O or OH-/H2O | Amide (-CONH-) | Carboxylic Acid & Amine |

Role as an Intermediate in the Synthesis of Other Chemical Compounds

The structure of 2-Amino-N-(3-methylphenyl)acetamide makes it an important intermediate in the production of a wide array of chemicals. Acetamide (B32628) derivatives are foundational in creating active ingredients for both pharmaceuticals and agrochemicals. google.com Their versatility allows for their incorporation into various larger molecules designed for specific functions.

Aromatic amides are vital intermediates for producing agricultural fungicides and herbicides. iucr.orgiucr.orgresearchgate.net The precursor to the title compound, 2-Chloro-N-(3-methylphenyl)acetamide, is noted to serve as an intermediate in the synthesis of agrochemicals. This indicates that the subsequent amino derivative is a key step in the synthetic pathway toward certain pesticides. For instance, related acetamide structures are used to produce key intermediates for potent insecticides like chlorantraniliprole. google.com

The same precursor, 2-Chloro-N-(3-methylphenyl)acetamide, is also employed in the production of dyes and other industrial chemicals. The core structure is amenable to reactions that create chromophoric systems necessary for dyes. A closely related compound, N-(3-amino-4-methylphenyl)acetamide, is documented as an intermediate in the synthesis of C.I. Direct Blue 136, demonstrating the direct applicability of this chemical class in the dye industry. dyestuffintermediates.com

Table 2: Example of a Related Acetamide in Dye Synthesis This table is interactive. Click on the headers to sort.

| Intermediate Compound | CAS Number | Resulting Product |

|---|

The compound serves as a building block for specialty chemicals, which are valued for their specific properties and applications. biosynth.com Research into similar acetamide derivatives suggests potential uses in the synthesis of polymers or as functional additives in various formulations. ontosight.ai The ability to modify the core structure allows for the fine-tuning of chemical and physical properties, leading to the development of materials with specific, targeted functions.

Utilization as a Research Tool in Mechanistic Biological Studies

Derivatives of 2-Amino-N-(3-methylphenyl)acetamide are valuable tools for investigating biological pathways and mechanisms of action. By modifying the core structure, researchers can design molecules that interact with specific biological targets, such as enzymes or receptors. ontosight.ai

These compounds can serve as probes to explore enzyme-ligand interactions. For example, substituted acetamide derivatives have been designed and synthesized to act as inhibitors for enzymes like butyrylcholinesterase (BChE), which is a therapeutic target in Alzheimer's disease. researchgate.net Molecular docking and kinetic studies of these derivatives help to elucidate their inhibition mechanism at the active site of the enzyme. researchgate.net Furthermore, derivatives of the related chloro-acetamide precursor have been used to create benzenesulfonamides that inhibit carbonic anhydrase IX, an enzyme implicated in cancer. rsc.org Mechanistic studies of these compounds, including their ability to induce apoptosis in cancer cell lines, provide crucial insights into potential anticancer therapies. rsc.org

Table 3: Applications of Acetamide Derivatives in Mechanistic Studies This table is interactive. Click on the headers to sort.

| Research Area | Biological Target | Study Focus | Reference |

|---|---|---|---|

| Neurodegenerative Disease | Butyrylcholinesterase (BChE) | Design of selective inhibitors for Alzheimer's disease. researchgate.net | researchgate.net |

| Oncology | Carbonic Anhydrase IX (CA IX) | Development of anticancer agents and study of apoptosis induction. rsc.org | rsc.org |

| General Biochemistry | Various Enzymes/Receptors | Use as biochemical probes to study molecular interactions. | |

Compound Index

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-Amino-N-(3-methylphenyl)acetamide?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, substituting the chlorine atom in 2-chloro-N-(3-methylphenyl)acetamide with an amino group using ammonia or ammonium hydroxide under controlled pH and temperature conditions . Reaction optimization may involve varying solvents (e.g., ethanol, DMF), reaction times, and stoichiometric ratios to improve yield.

Q. Which spectroscopic techniques are critical for characterizing 2-Amino-N-(3-methylphenyl)acetamide?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the amino group (-NH₂) and methylphenyl substituents.

- FT-IR : To identify characteristic peaks for amide (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.

- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or GC-MS) .

- HPLC : To assess purity using methods similar to those described for related acetamides, such as a mobile phase of acetonitrile/water with UV detection .

Q. What safety protocols are recommended for handling 2-Amino-N-(3-methylphenyl)acetamide in laboratory settings?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for guidelines, including:

- Use of PPE (gloves, lab coat, goggles).

- Proper ventilation to avoid inhalation of dust.

- Storage in cool, dry conditions away from oxidizing agents.

- Emergency procedures for spills or exposure (e.g., rinsing skin/eyes with water) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of 2-Amino-N-(3-methylphenyl)acetamide?

- Methodological Answer : Systematic optimization may include:

- Catalyst Screening : Testing bases like triethylamine or K₂CO₃ to enhance substitution efficiency.

- Temperature Control : Lower temperatures (0–25°C) to reduce side reactions (e.g., over-alkylation).

- Solvent Selection : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Purification Strategies : Column chromatography or recrystallization to isolate the product from unreacted starting materials or by-products .

Q. What computational approaches can elucidate the structure-activity relationship (SAR) of 2-Amino-N-(3-methylphenyl)acetamide derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : To calculate electron distribution and predict reactive sites.

- Molecular Docking : To simulate interactions with biological targets (e.g., enzymes or receptors).

- Comparative SAR Studies : Analyzing analogs (e.g., halogenated or methoxy-substituted derivatives) to identify functional group contributions to bioactivity .

Q. How can contradictions in reported biological activities of 2-Amino-N-(3-methylphenyl)acetamide derivatives be resolved?

- Methodological Answer :

- Dose-Response Studies : Establishing concentration-dependent effects across multiple assays.

- Assay Standardization : Using consistent cell lines (e.g., HEK293 or HeLa) and controls.

- Meta-Analysis : Cross-referencing data from independent studies to identify confounding variables (e.g., solvent effects, impurity profiles) .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of 2-Amino-N-(3-methylphenyl)acetamide?

- Methodological Answer :

- Enzyme Inhibition Assays : For kinases or proteases using fluorogenic substrates.

- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines.

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCR targets).

- ADME Profiling : Metabolic stability in liver microsomes or permeability via Caco-2 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.